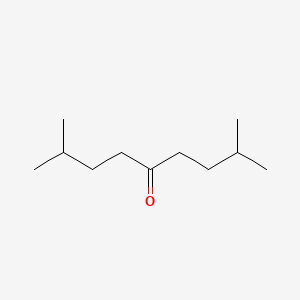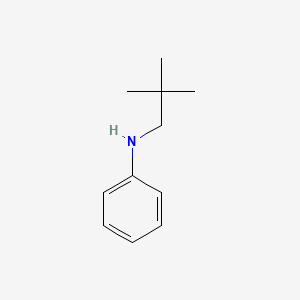
N-(2,2-dimethylpropyl)aniline
Descripción general
Descripción
Synthesis Analysis
- Nitrobenzene to Aniline : Aniline is prepared by reducing nitrobenzene using Sn / concentrated HCl. The resulting aniline salt is then converted back to aniline by adding NaOH.
Molecular Structure Analysis
N-(2,2-dimethylpropyl)aniline contains a benzene ring with a nitrogen atom attached. The ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, forms the basis for this compound. The structures and composition of the synthesized polymers are confirmed through various techniques such as elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
Chemical Reactions Analysis
- Nitrous Acid Reaction : Aniline reacts with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Indolones : N-(2-halogenoalkanoyl)-substituted anilines, including variants like N-(2,2-dimethylpropyl)aniline, are used in the synthesis of indolones through radical cyclization processes. This application demonstrates the versatility of such anilines in organic synthesis (Nishio et al., 2005).
Preparation of Dimethyl-1,2-Dihydroquinolines : The compound is involved in the cyclization of N-(1,1-dimethylpropargyl) anilines to produce 2,2-dimethyl-1,2-dihydroquinolines, highlighting its role in the creation of heterocyclic compounds (Williamson & Ward, 2005).
Material Science Applications
Polymer Synthesis : N-(2,2-dimethylpropyl)aniline derivatives play a role in polymer synthesis, where they contribute to the formation of materials like polydimethylanilines. These materials exhibit significant variations in electronic structure and properties under different treatments (Snauwaert et al., 1987).
Electroluminescent Materials : Derivatives of N-(2,2-dimethylpropyl)aniline are used in creating amorphous molecular materials for electroluminescence. These materials show potential for multicolor light emission, including white, in organic electroluminescent devices (Doi et al., 2003).
Chemical Catalysis and Reactions
Copper-Catalyzed Polymerization : The aniline dimer derived from N-(2,2-dimethylpropyl)aniline is used in copper-catalyzed polymerization to produce polyaniline, a conducting polymer. This application is significant in materials chemistry and electronic device fabrication (Dias et al., 2006).
Selective N-Monomethylation : This compound is involved in the selective N-monomethylation of primary anilines, an important reaction in organic synthesis and pharmaceuticals (Seo et al., 2017).
Environmental and Analytical Applications
- Degradation Study : In environmental chemistry, derivatives like 2,6-dimethyl-aniline, closely related to N-(2,2-dimethylpropyl)aniline, are studied for degradation by hydroxyl radicals. This research is crucial for understanding the environmental impact of such compounds (Boonrattanakij et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKJZDWXKPOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341240 | |
| Record name | N-(2,2-dimethylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)aniline | |
CAS RN |
7210-81-3 | |
| Record name | N-(2,2-dimethylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



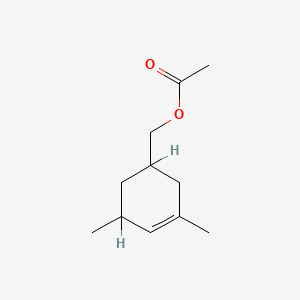
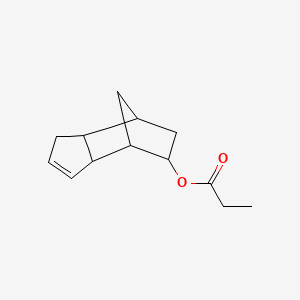
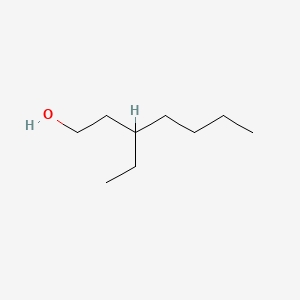
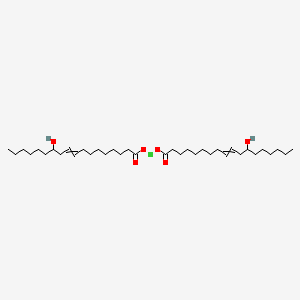
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
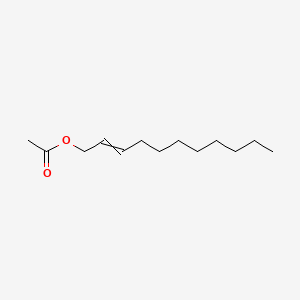
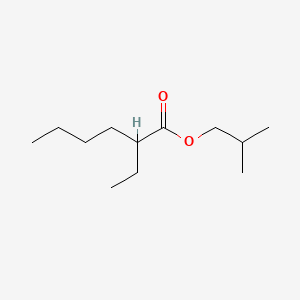
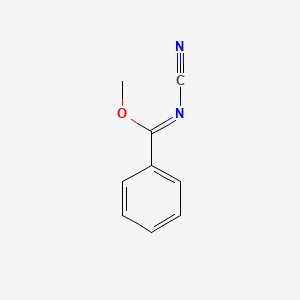
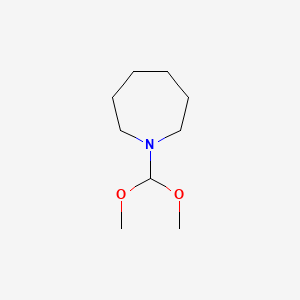


![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)
